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Compound of Interest

Compound Name:
6-Trifluoromethoxy-3-

indazolecarboxylic acid

Cat. No.: B1438595 Get Quote

An In-depth Technical Guide to 6-Trifluoromethoxy-3-indazolecarboxylic Acid: Structure,

Properties, and Applications

Executive Summary
6-Trifluoromethoxy-3-indazolecarboxylic acid is a specialized heterocyclic compound of

significant interest to the pharmaceutical and agrochemical industries. Its molecular

architecture, featuring a rigid indazole scaffold functionalized with both a carboxylic acid and a

trifluoromethoxy group, makes it a highly valuable and versatile building block. The

trifluoromethoxy (-OCF₃) substituent is particularly noteworthy, as it imparts unique

physicochemical properties that can enhance the drug-like characteristics of larger, more

complex molecules. This guide provides a comprehensive analysis of the compound's

molecular structure, physicochemical and spectroscopic properties, the strategic importance of

its functional groups in modern drug design, a representative synthetic approach, and its

principal applications.

Molecular Identity and Core Structure
A precise understanding of a molecule's identity is the foundation of all subsequent research

and development. This section delineates the fundamental structural and identifying information

for 6-Trifluoromethoxy-3-indazolecarboxylic acid.
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Standardized identifiers are crucial for unambiguous communication and data retrieval in a

research context. The key identifiers for this compound are summarized below.

Identifier Value

IUPAC Name
6-(Trifluoromethoxy)-1H-indazole-3-carboxylic

acid

Synonyms 6-Trifluoromethoxy-3-indazolecarboxylic acid[1]

CAS Number 869782-97-8[1]

Molecular Formula C₉H₅F₃N₂O₃[1][2]

Molecular Weight 246.14 g/mol [1][2]

Canonical SMILES OC(C1=NNC2=C1C=CC(OC(F)(F)F)=C2)=O[2]

InChI

1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-5-6(3-

4)13-14-7(5)8(15)16/h1-3H,(H,13,14)(H,15,16)

[2]

InChIKey DBSBRTKNVSHDMD-UHFFFAOYSA-N[2]

Structural Elucidation
The molecule is composed of a bicyclic indazole core. A carboxylic acid group is attached at

position 3, and a trifluoromethoxy group is substituted at position 6 of the benzene ring portion

of the scaffold.

Caption: 2D structure of 6-Trifluoromethoxy-3-indazolecarboxylic acid.

Key Structural Features
Two functional domains define the chemical personality and utility of this molecule:

The Indazole Scaffold: This bicyclic heteroaromatic system provides a rigid, planar

framework. In medicinal chemistry, such scaffolds are highly valued as they can orient

appended functional groups in well-defined vectors for optimal interaction with biological

targets like enzyme active sites or protein receptors.
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The Trifluoromethoxy (-OCF₃) Group: This substituent is a powerful modulator of molecular

properties. It is strongly electron-withdrawing and highly lipophilic. Its incorporation into a

molecular scaffold is a modern strategy in drug design to enhance metabolic stability,

improve cell membrane permeability, and modulate pKa.[3][4][5]

The Carboxylic Acid (-COOH) Group: This functional group serves as a versatile chemical

handle. It can participate in hydrogen bonding, form salt bridges with basic residues in

proteins, and act as a key attachment point for further synthetic elaboration, for example,

through amide bond formation.

Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound dictate its handling, formulation, and

analytical characterization.

Physicochemical Properties
Property Value / Observation Source

Appearance Yellow powder / solid [1][2]

Purity
≥ 98% (by NMR) is

commercially available
[1]

Storage Conditions
Recommended storage at 0-

8°C
[1]

Solubility
The -OCF₃ group enhances

solubility in organic solvents
[1]

Acidity (pKa)

Not experimentally determined,

but predicted to be a stronger

acid than unsubstituted

indazole-3-carboxylic acid due

to the strong electron-

withdrawing effect of the -

OCF₃ group.[6]

Spectroscopic Characterization (Predicted)
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While a complete set of published spectra for this specific molecule is not readily available, its

structure allows for an expert prediction of its key spectroscopic signatures. This is a self-

validating approach used in structure confirmation.

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on

the indazole ring. A broad singlet, which may exchange with D₂O, would be characteristic of

the acidic carboxylic acid proton. The trifluoromethoxy group itself has no protons to

contribute.

¹³C NMR: Key signals would include the carbonyl carbon of the carboxylic acid (typically

>160 ppm), several signals in the aromatic region (110-150 ppm), and a characteristic

quartet for the carbon of the -OCF₃ group. This quartet arises from the strong one-bond

coupling (¹JC-F) to the three fluorine atoms, a definitive signature for this group.[6]

¹⁹F NMR: A single, sharp signal is expected. The three fluorine atoms of the trifluoromethoxy

group are chemically equivalent, resulting in a singlet in the proton-decoupled spectrum.

Infrared (IR) Spectroscopy: The spectrum would be dominated by a broad O-H stretch from

the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹),

C=C and C=N stretches from the aromatic system (approx. 1450-1600 cm⁻¹), and strong C-

F stretching bands (approx. 1100-1300 cm⁻¹).

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z

corresponding to its molecular weight, 246.14. High-resolution mass spectrometry would

confirm the elemental composition of C₉H₅F₃N₂O₃.

The Strategic Role of the Trifluoromethoxy Group in
Drug Design
The decision to incorporate a trifluoromethoxy group is a deliberate choice in medicinal

chemistry aimed at optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and

Excretion) profile.[3]
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Caption: Influence of the -OCF₃ group on key drug-like properties.

Enhanced Lipophilicity and Permeability: The -OCF₃ group significantly increases the

lipophilicity of the molecule. This property is critical for drug candidates as it often correlates

with improved absorption and the ability to cross cellular membranes, including the blood-

brain barrier.[3]

Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by

cytochrome P450 enzymes. The strong C-F bonds and the electron-withdrawing nature of

the -OCF₃ group can shield the aromatic ring from such metabolic attacks, thereby

increasing the drug's half-life in the body.[4]

Modulation of Acidity and Binding: The powerful inductive electron-withdrawing effect of the -

OCF₃ group increases the acidity of the carboxylic acid. This can profoundly impact how the

molecule interacts with its biological target, potentially strengthening interactions through

hydrogen bonding or salt bridge formation.[6]

Synthesis and Reactivity
While specific preparations can be proprietary, a plausible and representative synthetic route

can be designed based on established principles of heterocyclic chemistry.
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Proposed Synthetic Protocol
This protocol is a representative workflow based on known chemical transformations for

constructing indazole systems. The choice of reagents and conditions is guided by the need for

efficiency and control over regioselectivity.

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated

hydrochloric acid and water, cool the mixture to 0-5°C using an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the

temperature remains below 5°C.

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes. The formation of the

diazonium salt is the critical first step for the subsequent cyclization.

Step 2: Japp-Klingemann Reaction and Cyclization

In a separate vessel, prepare a solution of ethyl 2-methylacetoacetate (1.1 eq) and sodium

acetate in ethanol.

Cool this solution to 0-5°C and slowly add the previously prepared diazonium salt solution.

Allow the reaction to warm to room temperature and stir overnight. This step forms a

phenylhydrazone intermediate.

Acidify the mixture with a strong acid (e.g., H₂SO₄) and heat to reflux. This promotes the

Fischer indole-like cyclization to form the indazole ring, followed by hydrolysis of the ester to

the carboxylic acid.

Step 3: Isolation and Purification

Cool the reaction mixture, which should result in the precipitation of the crude product.

Collect the solid by vacuum filtration and wash with cold water.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure

6-Trifluoromethoxy-3-indazolecarboxylic acid.

Caption: High-level workflow for the proposed synthesis.

Applications
The utility of this compound stems from its role as a sophisticated molecular scaffold.

Pharmaceutical Development: It is primarily used as a key intermediate in the synthesis of

novel therapeutic agents.[1] Its structure is particularly relevant for creating molecules

targeting kinases and other enzymes implicated in inflammation and oncology.[1]

Agrochemical Chemistry: The indazole core is present in various pesticides and herbicides.

This compound serves as a valuable starting material for developing new crop protection

products with potentially improved efficacy and environmental profiles.[1]

Analytical Chemistry: It can be utilized in the development of specialized analytical standards

and methods for detecting and quantifying other complex substances.[1]

Safety and Handling
Proper handling is essential due to the compound's toxicological profile.

Hazard Classification: Acute Toxicity, Oral (Category 3).[2]

GHS Pictogram: GHS06 (Skull and Crossbones).[2]

Hazard Statement: H301: Toxic if swallowed.[2]

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat.

Avoid inhalation of dust and direct contact with skin and eyes.
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In case of ingestion, seek immediate medical attention.

Conclusion
6-Trifluoromethoxy-3-indazolecarboxylic acid is more than just a chemical compound; it is

an enabling tool for innovation in the life sciences. Its well-defined structure, combining the

rigidity of the indazole core with the powerful property-modulating effects of the

trifluoromethoxy group, provides chemists with a platform to construct novel molecules with

enhanced performance. For researchers in drug discovery and agrochemical development, a

thorough understanding of this building block's properties and reactivity is a strategic

advantage in the design of next-generation active ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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